3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromone core substituted with methoxyphenyl and methoxybenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromone Core: The chromone core can be synthesized via the condensation of 2-hydroxyacetophenone with an appropriate aldehyde under acidic conditions to form a chalcone intermediate. This intermediate is then cyclized using a base such as sodium hydroxide to yield the chromone structure.
Substitution with Methoxyphenyl Group: The chromone core is then subjected to a Friedel-Crafts acylation reaction with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the methoxyphenyl group.
Esterification: The final step involves the esterification of the chromone derivative with 4-methoxybenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromone core, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in organic synthesis.
Substitution: Friedel-Crafts acylation or alkylation reactions typically use aluminum chloride or other Lewis acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its chromone core is known for its anti-inflammatory, antioxidant, and anticancer properties. Researchers are exploring its derivatives for potential therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism by which 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate exerts its effects is largely dependent on its interaction with biological targets. The chromone core can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate
- 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzoate
- 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate
Uniqueness
Compared to similar compounds, 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and ability to interact with biological targets, potentially leading to improved pharmacological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-15-23(16-4-8-18(28-2)9-5-16)24(26)21-13-12-20(14-22(21)30-15)31-25(27)17-6-10-19(29-3)11-7-17/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNMLJOGXRWRRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.